molecular formula C9H8N4 B1270208 4-(Pyridin-4-yl)pyrimidin-2-amine CAS No. 66521-70-8

4-(Pyridin-4-yl)pyrimidin-2-amine

Cat. No.: B1270208
CAS No.: 66521-70-8
M. Wt: 172.19 g/mol
InChI Key: FMCZZTJYJOQZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of nitrogen atoms in the rings contributes to its ability to interact with various biological targets, making it a valuable scaffold for drug development.

Biochemical Analysis

Biochemical Properties

4-(Pyridin-4-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. The compound exhibits high inhibitory activity against PLK4, with an IC50 value of 0.0067 μM . This interaction is significant for maintaining genome integrity and has implications in cancer treatment due to the overexpression of PLK4 in various cancers.

Cellular Effects

At the cellular level, this compound exhibits antiproliferative activity against breast cancer cells . This compound influences cell function by inhibiting key enzymes involved in cell cycle regulation, leading to reduced cell proliferation. The inhibition of PLK4 by this compound disrupts centriole duplication, which is essential for proper cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly protein kinases. The compound’s aminopyrimidine core is critical for its inhibitory activity. Molecular docking studies have shown that this compound forms hydrogen bonds with key amino acid residues in the active site of PLK4, stabilizing the inhibitor-enzyme complex . This binding inhibits the kinase activity of PLK4, preventing the phosphorylation of downstream targets and ultimately disrupting centriole duplication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with a plasma half-life of over 289.1 minutes and liver microsomal stability of over 145 minutes . Long-term studies have shown that this compound maintains its inhibitory activity against PLK4 over extended periods, making it a reliable candidate for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 activity without causing significant toxicity . At higher doses, there may be potential adverse effects, including off-target interactions and toxicity. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by liver microsomes . The metabolic stability of this compound is a critical factor in its pharmacokinetic profile, influencing its bioavailability and therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The distribution of this compound within tissues is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK4 . Post-translational modifications and targeting signals play a role in the precise localization of this compound, ensuring its effective interaction with target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)pyrimidin-2-amine typically involves the formation of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method includes the reaction of 2-aminopyrimidine with 4-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, with palladium acetate as the catalyst. The reaction is typically performed in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

4-(Pyridin-4-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its anticancer properties, particularly as an inhibitor of cyclin-dependent kinases.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yl)pyrimidin-2-amine
  • 4-(Pyridin-3-yl)pyrimidin-2-amine
  • 4-(Pyridin-4-yl)pyrimidin-4-amine

Uniqueness

4-(Pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which allows for distinct interactions with biological targets compared to its analogs. This unique structure contributes to its selectivity and potency as an inhibitor of cyclin-dependent kinases, making it a promising candidate for anticancer drug development.

Properties

IUPAC Name

4-pyridin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCZZTJYJOQZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363239
Record name 4-(pyridin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66521-70-8
Record name 4-(pyridin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-4-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-4-yl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(Pyridin-4-yl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-4-yl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(Pyridin-4-yl)pyrimidin-2-amine
Reactant of Route 6
4-(Pyridin-4-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.